![molecular formula C33H39N7O6S B13840073 prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)
prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine is a complex organic compound known for its unique properties and applications in various scientific fields. This compound is particularly notable for its use as a fluorescent pH indicator, making it valuable in biological and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine involves multiple steps, starting from the acridine core. The process typically includes the introduction of alloxycarbonylamino groups at the 2 and 7 positions and the biotinylaminoethylamino group at the 9 position. The reaction conditions often require specific catalysts and solvents to ensure the correct attachment of functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the acridine core.
Reduction: This reaction can modify the oxidation state of the compound, affecting its fluorescence properties.
Substitution: This reaction can replace specific functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinones, while reduction can lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent pH indicator to study chemical reactions and processes.
Biology: Employed in cellular imaging to monitor pH changes within cells.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the development of sensors and analytical devices.
Wirkmechanismus
The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be measured to determine pH levels. The molecular targets and pathways involved include interactions with cellular components and chemical environments that affect its fluorescence intensity and wavelength.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein: Another fluorescent pH indicator with similar applications.
Calcein AM: A cell-permeant dye used for live-cell imaging.
Fluo-4 AM: A fluorescent indicator for calcium ions.
Uniqueness
2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine is unique due to its specific functional groups that provide distinct fluorescence properties, making it highly sensitive and specific for pH measurements in various environments.
Eigenschaften
Molekularformel |
C33H39N7O6S |
|---|---|
Molekulargewicht |
661.8 g/mol |
IUPAC-Name |
prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate |
InChI |
InChI=1S/C33H39N7O6S/c1-3-15-45-32(43)36-20-9-11-24-22(17-20)29(23-18-21(10-12-25(23)38-24)37-33(44)46-16-4-2)35-14-13-34-28(41)8-6-5-7-27-30-26(19-47-27)39-31(42)40-30/h3-4,9-12,17-18,26-27,30H,1-2,5-8,13-16,19H2,(H,34,41)(H,35,38)(H,36,43)(H,37,44)(H2,39,40,42)/t26-,27-,30-/m0/s1 |
InChI-Schlüssel |
YEIGZWVJTMVPIW-VWYPKUQYSA-N |
Isomerische SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2NCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)NC(=O)OCC=C |
Kanonische SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)NC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


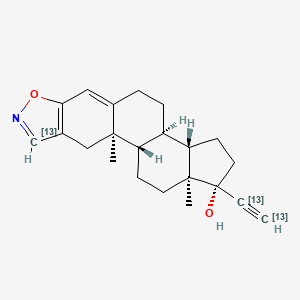

![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)
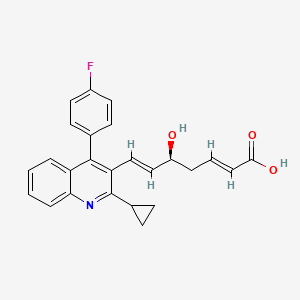

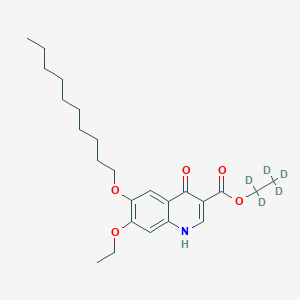

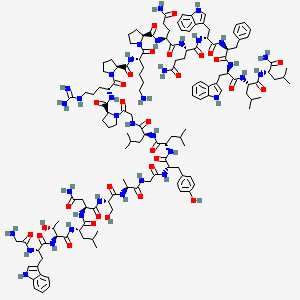


![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
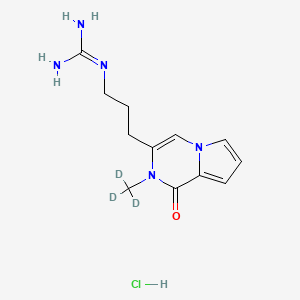
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)

